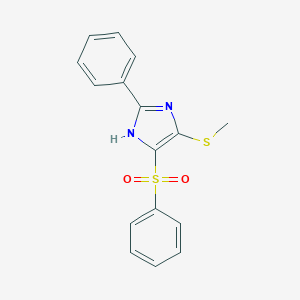
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DC121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, this compound has been used as a tool to study the role of certain proteins in the brain, such as G protein-coupled receptors. This compound has also been studied as a potential inhibitor of various enzymes, including carbonic anhydrase and metalloproteinases, which are involved in a range of physiological processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to bind to certain G protein-coupled receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In neuroscience, this compound has been used to study the role of certain proteins in the brain, and has been shown to modulate certain neurotransmitter systems. This compound has also been shown to inhibit the activity of certain enzymes, which can have a range of physiological effects.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and proteins. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, including the development of new anticancer drugs based on its structure and activity, the exploration of its potential as a tool for neuroscience research, and the investigation of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 3-chloromethylpyridine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. This method has been optimized to achieve high yields and purity of this compound.
properties
Molecular Formula |
C12H10Cl2N2O2S |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChI Key |
DSZPKPTVMYNCGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)


![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

